4-Methylquinolin-2-ol

Description

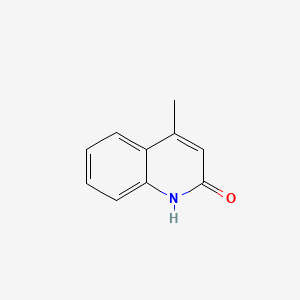

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLVPBUBDFWWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976132 | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-66-9, 84909-43-3 | |

| Record name | 2-Hydroxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084909433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxylepidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylquinolin-2-ol CAS number 607-66-9 properties

An In-Depth Technical Guide to 4-Methylquinolin-2-ol (CAS 607-66-9) for Research and Development Professionals

Introduction

This compound, registered under CAS number 607-66-9, is a heterocyclic organic compound belonging to the quinolone family.[1] Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties.[2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, analytical characterization, safety, and research applications of this compound. A central focus of this document is the critical concept of its keto-enol tautomerism, a phenomenon that dictates its structural representation and reactivity.

Section 1: Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are the bedrock of any research endeavor. This compound is also known by several synonyms, including 2-Hydroxy-4-methylquinoline and 4-Methylcarbostyril.[4][5]

Chemical Structure and Identifiers

The molecular structure of this compound is foundational to its chemical behavior.

Caption: Chemical structure of this compound (enol form).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 607-66-9 | [1][4] |

| Molecular Formula | C10H9NO | [1][4] |

| IUPAC Name | 4-methyl-1H-quinolin-2-one | [1] |

| Synonyms | 2-Hydroxy-4-methylquinoline, 4-Methylcarbostyril, 2-Hydroxylepidine | [4][5] |

| InChI Key | APLVPBUBDFWWAD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=O)NC2=CC=CC=C12 |[1][4] |

Physicochemical Properties

The physical and chemical properties of a compound are crucial for designing experiments, developing formulations, and ensuring proper handling. This compound is typically a white to light yellow crystalline powder.[6][7]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 159.18 g/mol | [1][4] |

| Melting Point | 221-223 °C | [6][8] |

| Boiling Point | ~350 °C (estimated) | [4] |

| Appearance | White to light yellow crystal powder | [6][7] |

| XLogP3-AA | 1.2 | [1][4] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1][9] |

| Solubility (at 25°C) | Ethanol: 27.75 g/L, Methanol: 24.01 g/L, Isopropanol: 19.49 g/L |[4] |

Section 2: The Critical Aspect of Tautomerism

A pivotal characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 4-methylquinolin-2(1H)-one.[10] This phenomenon is not merely an academic curiosity; it has profound implications for the compound's reactivity, spectroscopy, and biological interactions. Theoretical and experimental studies, including X-ray crystallography and NMR spectroscopy of related quinolone structures, consistently show that the equilibrium strongly favors the keto (quinolinone) tautomer in both solution and solid states.[11] This stability is attributed to the formation of an amide group within the heterocyclic ring, which is energetically more favorable than the enol's vinyl alcohol moiety.

Sources

- 1. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scent.vn [scent.vn]

- 5. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 6. 607-66-9 | CAS DataBase [m.chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. This compound | CAS#:607-66-9 | Chemsrc [chemsrc.com]

- 9. 607-66-9 | 4-Methylquinolin-2(1H)-one | Amides | Ambeed.com [ambeed.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Significance of 4-Methylquinolin-2(1H)-one

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methylquinoline

2-Hydroxy-4-methylquinoline, which exists in tautomeric equilibrium with its more stable keto form, 4-methylquinolin-2(1H)-one, is a foundational heterocyclic scaffold.[1][2][3] Its core structure is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[4][5] Furthermore, it serves as a versatile synthetic intermediate for the development of more complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic pathways to 2-hydroxy-4-methylquinoline, focusing on the mechanistic underpinnings, experimental protocols, and critical parameters that govern reaction outcomes. We will dissect the classical Conrad-Limpach-Knorr and Camps syntheses, offering field-proven insights to guide researchers in navigating these powerful transformations.

Pathway 1: The Conrad-Limpach-Knorr Synthesis

The condensation of anilines with β-ketoesters is a cornerstone of quinoline synthesis.[6][7][8] While the Conrad-Limpach reaction typically yields 4-hydroxyquinolines under kinetic control (lower temperatures), the Knorr variation provides a thermodynamic pathway to the desired 2-hydroxyquinoline isomer.[6][7][9]

Mechanistic Rationale: The Decisive Role of Temperature

The regiochemical outcome of the reaction between aniline and a β-ketoester like ethyl acetoacetate is exquisitely controlled by the reaction temperature.

-

Low Temperature (Kinetic Control): At room temperature, the more reactive ketone carbonyl of ethyl acetoacetate is preferentially attacked by the aniline nucleophile. This leads to an enamine intermediate, which upon thermal cyclization at moderate temperatures (e.g., 140-160°C), yields the 4-hydroxyquinoline product.[6][10]

-

High Temperature (Thermodynamic Control): At elevated temperatures (approaching 250°C), the initial reaction becomes reversible. Under these conditions, the thermodynamically more stable intermediate, a β-keto anilide, is formed through the nucleophilic attack of aniline on the less reactive ester carbonyl.[6] This anilide is the key precursor to the 2-hydroxyquinoline product. The subsequent intramolecular cyclization, an electrophilic attack by the ketone carbonyl onto the aniline ring, followed by dehydration, irreversibly forms the stable 2-quinolone ring system.[11] Using a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial for achieving the necessary temperatures and significantly improves yields over neat reactions.[12][13]

Visualizing the Knorr Synthesis Pathway

Caption: Camps cyclization pathway to 2-hydroxy-4-methylquinoline.

Conceptual Experimental Protocol: Camps Cyclization

-

Precursor Synthesis: The required o-acylaminoacetophenone starting material must first be synthesized. This is typically achieved by the condensation of 2-aminoacetophenone with an appropriate acid chloride or anhydride.

-

Cyclization: Dissolve the o-acylaminoacetophenone in a suitable solvent (e.g., ethanol).

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide, to the mixture. [1]4. Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure 2-hydroxy-4-methylquinoline.

Alternative and Modern Synthetic Approaches

While the Knorr and Camps reactions are classical mainstays, other methods offer unique advantages.

-

Microwave-Assisted Synthesis: The reaction of substituted anilines with ethyl acetoacetate can be significantly accelerated using microwave irradiation, often in solvent-free conditions. [14]This approach aligns with green chemistry principles by reducing reaction times and solvent use. [4]* Synthesis from Isatoic Anhydride: A convenient two-step process involves first converting a substituted 2-aminobenzoic acid into an isatoic anhydride using a reagent like triphosgene. [15][16]This anhydride then reacts with the sodium enolate of ethyl acetoacetate to yield the quinoline scaffold. [15][16]

Comparative Summary of Core Synthesis Pathways

| Feature | Conrad-Limpach-Knorr Synthesis | Camps Cyclization |

| Starting Materials | Aniline and Ethyl Acetoacetate | o-Acylaminoacetophenone |

| Key Reagents | High-boiling inert solvent (e.g., Dowtherm A) | Base (e.g., NaOH, KOH) |

| Core Transformation | Intermolecular condensation followed by intramolecular cyclization | Intramolecular aldol-type condensation |

| Regioselectivity Control | Temperature-dependent. High temp (~250°C) for 2-OH product. | Choice of base and substrate structure. |

| Primary Advantage | High yields from simple, commercially available starting materials. | Different strategic approach; useful for specific substitution patterns. |

| Primary Disadvantage | Requires very high temperatures; potential for isomeric impurities. | Requires synthesis of a more complex starting material. |

Product Validation and Characterization

Successful synthesis must be validated through rigorous characterization. The final product, 2-hydroxy-4-methylquinoline, is a white to light yellow solid with a melting point of 221-223°C. [2][3]

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group, and the vinyl proton, as well as the N-H proton.

-

¹³C NMR: Will confirm the presence of 10 distinct carbon environments.

-

IR Spectroscopy: Will display a characteristic C=O stretch for the quinolone form and N-H stretching vibrations.

-

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of 159.18 g/mol . [17][18] By understanding the mechanistic nuances and applying the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this critical heterocyclic building block for applications in drug discovery and materials science.

References

-

Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Camps quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. Retrieved from [Link]

-

2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

-

Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. Retrieved from [Link]

-

Mechanisms of Camps' cyclization. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. Retrieved from [Link]

-

Conrad-Limpach reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Methylquinolin-4-ol. (n.d.). PubChem. Retrieved from [Link]

-

lepidine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Camps Reaction and Related Cyclizations. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). National Institutes of Health. Retrieved from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]

-

Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Cyclic AMP: Master Regulator of Innate Immune Cell Function. (n.d.). PMC. Retrieved from [Link]

-

Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC. Retrieved from [Link]

- An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.

-

Biochemistry, cAMP. (n.d.). NCBI Bookshelf. Retrieved from [Link]

- Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.). Google Patents.

-

2-Hydroxy-4-methylquinoline (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

- 1. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 3. 2-HYDROXY-4-METHYLQUINOLINE CAS#: 607-66-9 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-Hydroxy-4-methylquinoline | 607-66-9 | FH35034 [biosynth.com]

- 18. 2-Hydroxy-4-methylquinoline (97%) - Amerigo Scientific [amerigoscientific.com]

The Dynamic Equilibrium of 4-Methylquinolin-2-ol: An In-Depth Technical Guide to its Keto-Enol Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of modern organic and medicinal chemistry. This guide provides a comprehensive examination of the keto-enol tautomerism of 4-methylquinolin-2-ol, a heterocyclic scaffold of significant interest in drug discovery. We will delve into the structural nuances of the lactam (keto) and lactim (enol) forms, the thermodynamic and kinetic factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. This document serves as a detailed resource, integrating theoretical principles with practical, field-proven experimental insights to empower researchers in the rational design and development of novel therapeutics.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals and bioactive molecules. Their chemical behavior and biological activity are profoundly influenced by the subtle yet critical phenomenon of tautomerism. In the case of this compound, the equilibrium between its keto (4-methyl-2-quinolone) and enol (this compound) forms dictates its hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets.[1][2] Understanding and controlling this equilibrium is paramount for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of quinolone-based drugs.[3][4]

The keto form, 4-methyl-2-quinolone, possesses a cyclic amide (lactam) structure, while the enol form, this compound, features a hydroxyl group attached to the quinoline ring (lactim). While both are constitutional isomers, their distinct electronic and structural characteristics lead to different spectroscopic signatures and chemical reactivity.[5][6] This guide will elucidate the factors that tip the balance in this dynamic equilibrium.

The Tautomeric Equilibrium: A Thermodynamic Perspective

The interconversion between the keto and enol forms of this compound is a reversible process governed by thermodynamic stability. In the vast majority of cases, for 2-quinolone systems, the equilibrium overwhelmingly favors the keto (lactam) form.[2] This preference is attributed to the greater strength of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form.[7]

However, the position of this equilibrium is not static and is influenced by a confluence of factors:

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents, such as water and alcohols, can stabilize the more polar keto form through hydrogen bonding, further shifting the equilibrium towards the lactam tautomer.[8][9] Conversely, in non-polar solvents, the relative population of the enol form may increase.[10]

-

Substituent Effects: The electronic nature of substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the alpha-proton, while other substituents can impact the overall aromaticity and stability of each form.[5][8]

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding can significantly stabilize the enol form.[6][9]

-

Aromaticity: The enol form can, in some heterocyclic systems, lead to a more aromatic system, thereby increasing its stability.[6] For quinolones, however, the keto form often retains significant aromatic character in the benzene ring.[3][4]

-

Temperature: Temperature can influence the equilibrium constant of the tautomerization process.[8]

The interplay of these factors determines the predominant tautomeric form in a given environment, which has profound implications for the molecule's biological activity.

Analytical Characterization of Tautomeric Forms

A multi-pronged analytical approach is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the dominant tautomer in solution and, in favorable cases, quantifying the equilibrium.[11][12][13] The distinct chemical environments of the protons and carbons in the keto and enol forms give rise to unique NMR signals.

Key Differentiating Features in ¹H NMR:

| Proton | Keto Form (4-methyl-2-quinolone) | Enol Form (this compound) |

| N-H | Broad singlet, typically downfield (δ > 10 ppm) | Absent |

| O-H | Absent | Broad singlet, chemical shift is solvent dependent |

| Vinyl H (at C3) | Singlet, typically in the olefinic region | Singlet, typically at a different chemical shift than the keto form |

| Methyl H (at C4) | Singlet | Singlet, slight shift compared to the keto form |

Note: Chemical shifts are approximate and can vary based on solvent and other factors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The keto and enol tautomers possess different conjugated π-electron systems, resulting in distinct electronic transitions that can be observed by UV-Vis spectroscopy.[14][15] The lactam form typically exhibits absorption maxima at different wavelengths compared to the lactim form. By analyzing the absorption spectra in solvents of varying polarities, one can infer the predominant tautomeric form.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the characteristic functional groups present in each tautomer.

Key Differentiating Vibrational Modes:

| Functional Group | Keto Form (4-methyl-2-quinolone) | Enol Form (this compound) |

| C=O stretch | Strong absorption band around 1650-1690 cm⁻¹ | Absent |

| N-H stretch | Broad absorption band around 3200-3400 cm⁻¹ | Absent |

| O-H stretch | Absent | Broad absorption band around 3200-3600 cm⁻¹ |

| C=C stretch | Absorption in the 1500-1650 cm⁻¹ region | Absorption in the 1500-1650 cm⁻¹ region, potentially with different patterns |

Note: Frequencies are approximate and can be influenced by hydrogen bonding and other factors.[17][18]

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural determination in the solid state.[19][20][21] This technique can definitively identify the positions of all atoms, including the tautomeric proton, confirming the dominant form in the crystal lattice.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvation models).[22] These computational studies can provide valuable insights into the energetics of the tautomeric equilibrium and complement experimental findings.[3][4]

Experimental Protocols

The following protocols provide a framework for the experimental investigation of the tautomerism of this compound.

Protocol for NMR Spectroscopic Analysis

Objective: To determine the predominant tautomeric form in solution.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms, paying close attention to the presence and chemical shift of the N-H or O-H protons.

-

Integrate the signals corresponding to each tautomer to determine their relative populations if both are present in detectable amounts. The equilibrium constant (K_eq) can be calculated as the ratio of the enol to keto form concentrations.[11][23]

-

Protocol for UV-Vis Spectroscopic Analysis

Objective: To observe the effect of solvent polarity on the tautomeric equilibrium.

Methodology:

-

Solution Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of this compound in a series of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, and water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-450 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each solution.

-

Compare the spectra obtained in different solvents. A shift in λ_max or a change in the overall spectral shape can indicate a shift in the tautomeric equilibrium.[14]

-

Visualizing the Tautomeric Equilibrium and Experimental Workflow

Caption: The dynamic equilibrium between the enol and keto tautomers.

Caption: A comprehensive workflow for tautomerism investigation.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical identity, with the equilibrium strongly favoring the keto (4-methyl-2-quinolone) form in most environments. This preference is dictated by a delicate balance of solvent effects, substituent influences, and intramolecular forces. A thorough understanding of this dynamic equilibrium, achieved through a combination of advanced spectroscopic techniques and computational modeling, is indispensable for the rational design of quinolone-based compounds in drug discovery and materials science. The methodologies and insights presented in this guide provide a robust framework for researchers to confidently navigate the complexities of tautomerism in heterocyclic systems.

References

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism.

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). PubMed.

- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points.

- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (n.d.). ACS Publications.

- BenchChem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism.

- YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR.

- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.).

- YouTube. (2020, November 25). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism.

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025, July 10). PMC - NIH.

- X. X-ray Diffraction Study of 4-Methyl-6,7,8,9-Tetrahydro-2-Quinolone. (n.d.).

- BenchChem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020, November 20). PMC - NIH.

- ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. (n.d.). Royal Society of Chemistry.

- BenchChem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

- The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. (n.d.). SciSpace.

- X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. (n.d.).

- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020, November 20). PMC - NIH.

- ResearchGate. (n.d.). Tautomerization between 2-quinolone and 2-hydroxyquinolone.

- ResearchGate. (2022, April). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2.

- ResearchGate. (n.d.). Tautomeric and bioisosteric forms of 4‐quinolone.

- ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1).

- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.).

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.

- Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.

- Aromaticity and tautomerism. Part II. The 4-pyridone, 2-quinolone, and 1-isoquinolone series. (n.d.).

- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.

- YouTube. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions.

- National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook.

- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed.

- Aly, A. A., Nieger, M., Braese, S., & Bakheet, M. E. M. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. University of Helsinki.

- Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.

- ResearchGate. (2025, August 8). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.

- ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

Sources

- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 18. 2(1H)-Quinolinone [webbook.nist.gov]

- 19. chem.msu.ru [chem.msu.ru]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. diverdi.colostate.edu [diverdi.colostate.edu]

Spectroscopic Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-methylquinolin-2-ol (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril), a quinolinone derivative of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to this compound

This compound, with the chemical formula C₁₀H₉NO, is a heterocyclic compound belonging to the quinolinone family.[2] These compounds are recognized for their diverse biological activities and photophysical properties.[1][3] The structural characterization of this compound is fundamental to understanding its reactivity, and spectroscopic techniques are the cornerstone of this elucidation. It's important to note that this compound exists in tautomeric forms, predominantly as 4-methylquinolin-2(1H)-one.[2][4] This keto-enol tautomerism significantly influences its spectroscopic signature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[5][6] The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.[7]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument.[9] Standard acquisition parameters are used, and the data is processed with appropriate software.

The following table summarizes the expected proton NMR chemical shifts for this compound, primarily in its 4-methylquinolin-2(1H)-one tautomeric form.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~11.6 | Singlet (broad) | - |

| H-5 | ~7.8-8.1 | Doublet | ~8.0 |

| H-7 | ~7.6-7.8 | Triplet | ~7.5 |

| H-8 | ~7.3-7.5 | Doublet | ~8.0 |

| H-6 | ~7.1-7.3 | Triplet | ~7.5 |

| H-3 | ~6.3 | Singlet | - |

| C4-CH₃ | ~2.4 | Singlet | - |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.[7][9]

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

Sample Preparation: The sample is prepared similarly to that for ¹H NMR, though a higher concentration may be required for optimal signal-to-noise ratio.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same NMR spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

The table below outlines the approximate ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~162 |

| C-4 | ~148 |

| C-8a | ~140 |

| C-5 | ~131 |

| C-7 | ~128 |

| C-8 | ~124 |

| C-6 | ~122 |

| C-4a | ~118 |

| C-3 | ~115 |

| C4-CH₃ | ~18 |

Note: These values are indicative and can be influenced by the experimental conditions.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[2] This technique requires minimal sample preparation.

-

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] A background spectrum is first collected and then subtracted from the sample spectrum.

The IR spectrum of this compound is characterized by the following key absorption bands, which are consistent with its predominant quinolin-2(1H)-one structure.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | N-H Stretch | Amide |

| ~1660 | C=O Stretch | Amide (Lactam) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1400 | C-H Bend | Methyl |

| ~750 | C-H Bend | ortho-disubstituted benzene |

The presence of a strong absorption band around 1660 cm⁻¹ for the C=O stretch and a broad N-H stretching band confirms the lactam structure.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[2] The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a frequently used method where the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[10]

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight.

| Ion | m/z | Relative Intensity |

| [M]⁺ | 159 | High |

| [M-CO]⁺ | 131 | Moderate |

| [M-CO-H]⁺ | 130 | Moderate |

| [M-CH₃-CO]⁺ | 116 | Low |

| C₉H₇⁺ | 117 | High |

The molecular ion peak at m/z 159 confirms the molecular formula C₁₀H₉NO.[2][10] The fragmentation pattern, including the loss of CO (28 Da) and subsequent fragments, provides further structural evidence.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C10H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. chem.washington.edu [chem.washington.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. rsc.org [rsc.org]

- 10. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]

The Solubility Profile of 4-Methylquinolin-2-ol: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 4-methylquinolin-2-ol (also known as 4-methyl-2-hydroxyquinoline or 4-methylcarbostyril), a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, available solubility data, and detailed experimental protocols to empower effective laboratory work.

Introduction: Understanding the Importance of Solubility

The solubility of a compound is a critical physicochemical property that governs its behavior in various systems. For a molecule like this compound, which serves as a scaffold in the development of new therapeutic agents, its solubility dictates crucial parameters such as bioavailability, formulation strategies, and reaction kinetics.[1][2] A thorough understanding of its solubility in different solvent systems is, therefore, a prerequisite for its successful application.

This compound exists in a tautomeric equilibrium with its keto form, 4-methylquinolin-2(1H)-one.[3] This tautomerism, along with its crystalline structure and the presence of both polar and non-polar moieties, contributes to its complex solubility profile.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[4] The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions influencing its solubility include:

-

Hydrogen Bonding: The presence of a hydroxyl group and a nitrogen atom in the quinoline ring allows for both hydrogen bond donation and acceptance, promoting solubility in protic solvents like alcohols and water.[5]

-

Dipole-Dipole Interactions: The polar nature of the quinolin-2-ol core contributes to interactions with polar solvents.

-

Van der Waals Forces: The non-polar benzene ring and the methyl group can interact with non-polar solvents through these weaker forces.

The overall solubility is a balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the molecules by the solvent.[6]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3][7] |

| Melting Point | 221-223 °C | |

| XLogP3-AA | 1.2 | [7] |

| Appearance | Solid | [3] |

The XLogP3-AA value of 1.2 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not extremely hydrophobic.[7]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in the public domain. However, the following data has been reported at 25°C:

| Solvent | Solvent Type | Solubility (g/L) | Reference |

| Ethanol | Polar Protic | 27.75 | [7] |

| Methanol | Polar Protic | 24.01 | [7] |

| Isopropanol | Polar Protic | 19.49 | [7] |

| Water | Polar Protic | Very Low | [7] |

The data clearly indicates that this compound exhibits moderate solubility in polar protic solvents like short-chain alcohols and is sparingly soluble in water. The decreasing solubility from methanol to isopropanol is consistent with the decreasing polarity of the alcohol.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a static property and can be significantly influenced by environmental factors.

The Critical Role of pH

As a quinoline derivative, this compound is a weak base, and its solubility is highly dependent on the pH of the aqueous medium.[1][2] The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more soluble salt. The pKa of the conjugate acid of 4-methylquinoline is reported to be 5.67, and while the pKa of this compound may differ slightly, it provides a useful reference point.[9] A predicted pKa for the similar compound 4-hydroxy-2-methylquinoline is approximately 4.44.[10]

At a pH below its pKa, the protonated, ionized form of the molecule will predominate, leading to a significant increase in aqueous solubility. Conversely, at a pH above the pKa, the neutral, less soluble form will be the major species. This pH-dependent solubility is a critical consideration in drug development for oral formulations, as the pH of the gastrointestinal tract varies.[1][2]

The Impact of Temperature

The dissolution of most solid compounds, including this compound, is an endothermic process, meaning that solubility generally increases with temperature.[6] The added thermal energy helps to overcome the lattice energy of the crystal, allowing more solute to dissolve. The extent of this temperature dependence can be described by the van't Hoff equation. For quinolone compounds, it has been shown that their aqueous solubility increases with rising temperature.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols provide a robust framework.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. A shaker bath or orbital shaker is recommended.[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]

Diagram: Thermodynamic Solubility Workflow

Sources

- 1. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jsppharm.org [jsppharm.org]

- 3. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Solubility determination and thermodynamic model of 6-hydroxy-3,4-dihydro-2(1H)-quinolone in ten pure solvents and four… [ouci.dntb.gov.ua]

- 7. scent.vn [scent.vn]

- 8. researchgate.net [researchgate.net]

- 9. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Interaction between nitroheterocyclic compounds with beta-cyclodextrins: phase solubility and HPLC studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to 4-Methylquinolin-2-ol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Methylquinolin-2-ol (also known as 4-methyl-2-quinolinol or 4-methylcarbostyril), a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, particularly within the pharmaceutical landscape. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Core Molecular Identity and Physicochemical Profile

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. Its structure is characterized by a methyl group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring. A crucial aspect of its chemistry is the pronounced tautomerism it exhibits, existing in equilibrium with its keto form, 4-methylquinolin-2(1H)-one. Computational and spectral studies suggest that the keto tautomer is the more stable and predominant form.[1][2]

Structural Representation and Tautomerism

The equilibrium between the enol (this compound) and keto (4-methylquinolin-2(1H)-one) forms is a key determinant of its reactivity and biological interactions. This prototropic tautomerism involves the migration of a proton between the oxygen and nitrogen atoms, accompanied by a shift in the double bond arrangement within the heterocyclic ring.[3]

Caption: Keto-enol tautomerism of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for experimental design and interpretation.

| Property | Value | Source(s) |

| CAS Number | 607-66-9 | [4][5][6] |

| Molecular Formula | C₁₀H₉NO | [4][5][7] |

| Molecular Weight | 159.18 g/mol | [4][5] |

| Melting Point | 221-223 °C | [6] |

| Boiling Point (est.) | 350 °C | [4] |

| Appearance | Pale cream to pale brown powder/crystal | [8] |

| Solubility | Ethanol: 27.75 g/L, Methanol: 24.01 g/L, Isopropanol: 19.49 g/L | [4] |

| XLogP3-AA | 1.2 | [4][5] |

| SMILES | CC1=CC(=O)NC2=CC=CC=C12 | [4][7] |

| InChIKey | APLVPBUBDFWWAD-UHFFFAOYSA-N | [5][9] |

Synthesis and Reactivity

The quinolinone scaffold is a privileged structure in medicinal chemistry, and various synthetic routes to 4-methyl-substituted derivatives have been developed.[10][11] Understanding these synthetic pathways and the subsequent reactivity of the molecule is fundamental for its application in drug discovery and materials science.

Synthetic Approaches

A common and effective method for the synthesis of 4-quinolones is the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters. For this compound, a variation of this approach or other cyclization strategies are often employed. One documented synthesis involves the microwave-assisted reaction of 4-methylquinoline with ethyl chloroacetate in the presence of water and ethyl acetate, resulting in a high yield of 4-methyl-2-(1H)-quinolinone.[12]

Caption: A representative synthetic workflow for 4-methyl-2-(1H)-quinolinone.

Chemical Reactivity

The reactivity of this compound is influenced by its tautomeric nature and the presence of both electron-donating (methyl) and electron-withdrawing (carbonyl in the keto form) groups. The heterocyclic ring can undergo various transformations, making it a versatile building block. For instance, the 4-chloro derivative of the quinolinone core is a key intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position, such as amino, azido, and hydrazino moieties.[13] These transformations are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug development.

Applications in Research and Drug Development

Quinoline and quinolinone derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[10][11][14][15] This has established the quinolinone scaffold as a "privileged structure" in medicinal chemistry.

Biological and Pharmacological Significance

While specific biological activities of this compound itself are not extensively detailed in readily available literature, its structural analogs have shown significant pharmacological potential. The 4-hydroxy-2-quinolinone core is a key pharmacophore in compounds exhibiting antioxidant and anti-inflammatory activities, for instance, through the inhibition of enzymes like lipoxygenase (LOX).[10] The versatility of the quinolinone ring system allows for facile modification to optimize biological activity and pharmacokinetic properties.[8] The development of novel multi-target agents based on this scaffold is an active area of research.[10]

Utility as a Synthetic Intermediate

Beyond its potential bioactivity, this compound serves as a valuable intermediate in organic synthesis.[16] Its functional groups provide handles for further chemical transformations, enabling the construction of more complex molecules. For example, it can be a precursor for the synthesis of dyes and other functional materials.[8]

Experimental Protocols for Characterization

The unambiguous characterization of this compound is essential for its use in any research or development setting. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and assessing its purity. The spectra will reflect the predominant keto tautomer.

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[17]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 500 MHz).[17] Tune and shim the instrument to ensure optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Separation: Inject the sample onto a suitable GC column (e.g., a non-polar capillary column). Program the oven temperature to ensure good separation from any impurities.

-

MS Detection: As the compound elutes from the GC column, it is ionized (typically by electron ionization - EI) and the mass-to-charge ratio of the resulting ions is measured.

-

Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.18 g/mol ).[5] Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be dominated by the features of its keto tautomer.

Protocol for FTIR Spectroscopy (KBr Pellet):

-

Sample Preparation: Grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Press the KBr mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands, such as the C=O stretching vibration of the lactam group and the N-H stretching vibration.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant potential for applications in drug discovery and materials science. Its prominent tautomerism is a defining feature that governs its properties and reactivity. This guide has provided a detailed overview of its physicochemical characteristics, synthetic methodologies, and potential applications, along with practical experimental protocols for its characterization. It is our hope that this document will serve as a valuable resource for scientists and researchers working with this important molecule.

References

- This compound (CAS 607-66-9): Odor profile, Properties, & IFRA compliance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgAU9K5lnXm-MqykzC8wirwMfHOHJw4-D7E3H_SpMxoI4UfRogkkM4l88fNY3lKnUpC4qpd5ZXXCG91ro-Gm95LTZXPO8jlXFZ8aqDgbDBgqKDvuGpqw68DRlXr6A74TWbJjObvY13RztDEm3c202zKY5sleUS2Bs=]

- This compound | C10H9NO | CID 69088 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69088]

- This compound | CAS#:607-66-9 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/607-66-9_247444.html]

- This compound (C10H9NO) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/4-methylquinolin-2-ol]

- Biologically active quinoline and quinazoline alkaloids part I - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273442/]

- 4-Methylquinoline | C10H9N | CID 10285 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylquinoline]

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. [URL: https://www.mdpi.com/1420-3049/8/3/303]

- This compound | C10H9NO | MD Topology | NMR | X-Ray.

- 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2 - Ossila. [URL: https://www.ossila.com/products/8-fluoro-4-hydroxy-2-methylquinoline]

- 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/69089]

- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scirp.org. [URL: https://www.scirp.

- 4-Quinolinol, 2-methyl- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C607670]

- Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Tautomeric-forms-of-4-hydroxy-quinoline_fig1_356788291]

- Synthesis of 4-quinolones - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/4-quinolones.shtm]

- The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. [URL: https://ophcj.nuph.edu.ua/article/view/892]

- 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/5Yv1ZqYxXfE]

- 4-Methylquinoline | C10H9N | CID 10285 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10285]

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [URL: https://www.mdpi.com/1420-3049/27/15/4969]

- 2-HYDROXY-4-METHYLQUINOLINE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/607-66-9.htm]

- 2-Methylquinolin-4-ol - SIELC Technologies. [URL: https://sielc.com/2-methylquinolin-4-ol.html]

- High-Purity 2,7-Dihydroxy-4-Methylquinoline: Synthesis, Properties, and Applications in Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/product/2-7-dihydroxy-4-methylquinoline-cas-20513-71-7/]

- (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate. [URL: https://www.researchgate.net/publication/338459418_Tautomerism_of_4-Hydroxy-41H_quinolon]

- 4-methylquinoline(491-35-0) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/491-35-0_1hnmr.htm]

- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1908]

- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599554/]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [URL: https://www.mdpi.com/1422-0067/24/3/2594]

- One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E - HELDA - University of Helsinki. [URL: https://helda.helsinki.fi/bitstream/handle/10138/343542/X_ray_structure_analyses_of_4_hydroxy_1_methylquinolin_2_1H_one_6_ethyl_4_hydroxy_2H_pyrano_3_2_c_quinoline_2_5_6H_dione_E_4_2_benzylidene_hydrazineyl_quinolin_2_1H_one_and_diethyl_E_2_2_1_methyl_2_oxo_1_2_dihydroquinolin_4_yl_hydrazin.pdf]

- Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds - ResearchGate. [URL: https://www.researchgate.net/publication/318434778_Chemistry_and_Application_of_4-Hydroxyquinolin-2-one_and_Quinoline-24-dione-Based_Compounds]

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917303/]

- 2-Hydroxyquinoline chemical structure and tautomerism - Benchchem. [URL: https://www.benchchem.com/blog/2-hydroxyquinoline-chemical-structure-and-tautomerism/]

- Tautomeric form of 4-quinolone (1) - ResearchGate. [URL: https://www.researchgate.net/figure/Tautomeric-form-of-4-quinolone-1_fig1_344199676]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scent.vn [scent.vn]

- 5. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:607-66-9 | Chemsrc [chemsrc.com]

- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 8. ossila.com [ossila.com]

- 9. This compound | C10H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-HYDROXY-4-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 14. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. spectrabase.com [spectrabase.com]

The Pharmacological Versatility of Quinolinone Derivatives: A Technical Guide to Their Biological Activities

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone structural motif, a bicyclic aromatic system composed of a benzene ring fused to a pyridinone ring, represents a cornerstone in the field of medicinal chemistry. This "privileged scaffold" is found in numerous natural products and has been the foundation for a vast array of synthetic derivatives exhibiting a broad spectrum of biological activities.[1][2] The versatility of the quinolinone core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles to target a diverse range of biological macromolecules.[3][4] This guide provides an in-depth technical exploration of the prominent biological activities of quinolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. We will delve into the molecular mechanisms underpinning these activities, provide detailed protocols for their evaluation, and present data to illustrate the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinolinone derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines, including those of the breast, lung, colon, and prostate.[5][6][7] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.[8][9]

A. Mechanisms of Anticancer Action

-

Kinase Inhibition: A primary mechanism through which quinolinones exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[10] Many quinolinone derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fms-like tyrosine kinase 3 (FLT3), as well as intracellular kinases such as Src and Pim-1.[8][10][11] Inhibition of these kinases disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the suppression of tumor growth and progression.[8] For instance, certain quinazolinone derivatives have shown potent inhibitory activity against EGFR, a key driver in many epithelial cancers.[5]

-

Cell Cycle Arrest: Numerous quinolinone derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the checkpoints necessary for division.[5] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs). For example, some derivatives have been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting mitosis and proliferation.[5]

-

Induction of Apoptosis: The ability to trigger programmed cell death, or apoptosis, is a critical characteristic of effective anticancer drugs. Quinolinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[12] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

B. Experimental Evaluation of Anticancer Activity

A systematic approach is essential for evaluating the anticancer potential of novel quinolinone derivatives.[13][14] This typically involves a tiered screening process, starting with in vitro assays and progressing to more complex models.[13][14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[15] It measures the metabolic activity of cells, which is an indicator of their viability.[11][16]

Experimental Protocol: MTT Assay [16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinolinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[17][18]

Experimental Protocol: Cell Cycle Analysis [6][19][20]

-

Cell Treatment: Treat cancer cells with the quinolinone derivative at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.[17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) indicates that the compound induces cell cycle arrest at that checkpoint.

The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][13][21]

Experimental Protocol: Annexin V/PI Apoptosis Assay [5][13][14][21][22]

-

Cell Treatment: Treat cancer cells with the quinolinone derivative for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5][21] PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

C. Signaling Pathway Visualization

Caption: Anticancer mechanisms of quinolinone derivatives.

D. Data Presentation: Anticancer Activity of Representative Quinolinone Derivatives

| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | A549 (Lung) | 2.5 | G2/M Cell Cycle Arrest | [5] |

| Compound B | MCF-7 (Breast) | 5.1 | Apoptosis Induction | [12] |

| Compound C | PC-3 (Prostate) | 1.8 | Pim-1 Kinase Inhibition | [10] |

| Compound D | MV4;11 (AML) | 0.0027 | FLT3 Kinase Inhibition |

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Quinolinone derivatives have a long history as antimicrobial agents, with the fluoroquinolone class of antibiotics being a prime example.[23] Their activity extends to a broad spectrum of bacteria and fungi.[24][25][26]

A. Mechanism of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolinone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[24] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, quinolinones prevent bacterial cell division and lead to cell death. Some derivatives also exhibit antifungal activity, though the mechanisms are often less well-defined and may involve disruption of the fungal cell membrane or other cellular processes.[25]

B. Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29]

Experimental Protocol: Broth Microdilution [10][27][28][29]

-

Preparation of Antimicrobial Agent: Prepare serial twofold dilutions of the quinolinone derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganisms).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the quinolinone derivative that completely inhibits the visible growth of the microorganism.[28]

C. Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for broth microdilution antimicrobial testing.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases.[29] Quinolinone derivatives have demonstrated significant anti-inflammatory properties, often by targeting key mediators of the inflammatory process.[15][30][31][32]

A. Mechanism of Anti-inflammatory Action

Quinolinone derivatives can exert their anti-inflammatory effects through various mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Many derivatives inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[15][31]

-

Suppression of Pro-inflammatory Cytokine Production: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[32]

-